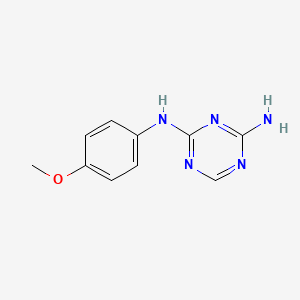

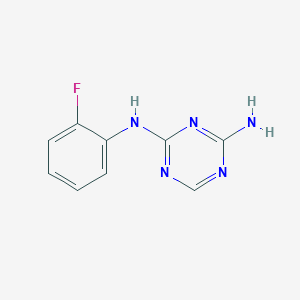

n-(4-甲氧苯基)-1,3,5-三嗪-2,4-二胺

描述

Synthesis Analysis

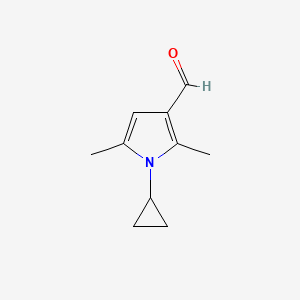

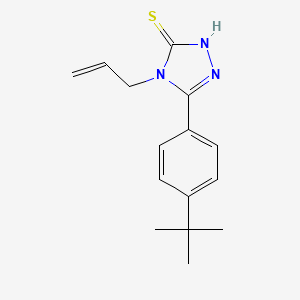

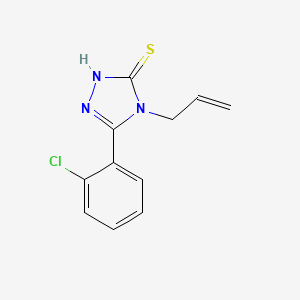

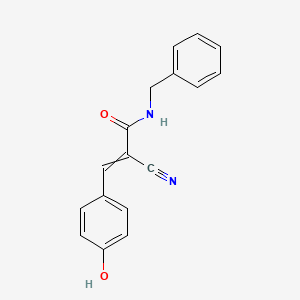

The synthesis of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine and its derivatives involves various chemical reactions, including the interaction of different amines and hydrazones to form novel compounds. For instance, Bektaş et al. (2010) synthesized 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones reacting with primary amines, highlighting the versatility of triazine derivatives in chemical synthesis (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine compounds has been extensively analyzed through X-ray diffraction and other spectroscopic methods. Thanigaimani et al. (2012) explored the crystal structure of a derivative, demonstrating the triazine ring's dihedral angle with adjacent benzene rings and the formation of a supramolecular ribbon through hydrogen bonding (Thanigaimani et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves various transformations, including reactions with different nucleophiles to form triazacarbazoles, benzofuro[2,3-e][1,2,4]-triazines, and 6-azapurine derivatives, showcasing the compound's potential for creating diverse chemical structures (Chupakhin et al., 2001).

Physical Properties Analysis

The physical properties of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine derivatives, such as solubility, melting points, and crystallinity, have been studied to understand their behavior in various solvents and conditions. Díaz‐Ortiz et al. (2004) reported the synthesis of 2,4-diamino-1,3,5-triazines under microwave irradiation, highlighting a green synthesis approach that impacts the physical properties of the synthesized compounds (Díaz‐Ortiz et al., 2004).

Chemical Properties Analysis

The chemical properties of N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine are characterized by its reactivity towards different functional groups, the formation of zwitterionic salts, and its ability to participate in hydrogen bonding and π-π interactions. Studies by Bakharev and Gidaspov (2007) on the synthesis and structure of zwitterionic salts of 2-methoxy-4-amino-6-dinitromethyl-1,3,5-triazines provide insights into the chemical behavior and potential applications of these compounds (Bakharev & Gidaspov, 2007).

科学研究应用

合成和药物应用

- β-内酰胺类抗生素合成:N-(对甲氧苯基)-六氢-1,3,5-三嗪用于 β-内酰胺类抗生素的合成。该化合物有助于以良好的非对映选择性生成关键中间体,这对于这些抗生素的开发至关重要 (Cainelli、Galletti 和 Giacomini,1998 年)。

工业和材料科学应用

- 紫外光吸收衍生物:研究表明,使用 6-(4-甲氧苯基)-2,4-二氯-1,3,5-三嗪合成了紫外光吸收衍生物。这些衍生物在工业应用中对于保护材料免受紫外线损坏具有重要意义 (Jiang、Wang 和 Li,2008 年)。

- 含 s-三嗪环的芳香聚酰胺:已经开发出含有 s-三嗪环的新型芳香聚酰胺,显示出在极性溶剂中的显着溶解性和优异的热稳定性。这些材料在高性能聚合物和电子产品中具有潜在的应用 (Sagar 等人,1997 年)。

环境应用

- 废水中农药去除:一项研究利用木质纤维素基质作为吸附剂,从废水中去除农药,包括 N-(1,1-二甲基)-N-乙基-6-甲氧-1,3,5-三嗪-2,4-二胺。这种方法为环境修复提供了一种低成本且有效的方法 (Boudesocque 等人,2008 年)。

缓蚀

- 酸性介质中的缓蚀:三嗪衍生物,包括带有 4-甲氧苯基基团的三嗪衍生物,已被研究作为酸性溶液中 N80 钢的缓蚀剂。这些化合物表现出很高的缓蚀效率,有望在工业环境中保护金属表面 (Yadav 等人,2015 年)。

分析化学应用

- 聚合中的光引发剂:2,4-双-(三氯甲基)-6-(4-甲氧)苯基-1,3,5-三嗪已被用作丙烯酸压敏胶的紫外交联的自由基反应性光引发剂。该化合物在特定光照条件下显示出有效的聚合反应引发,与材料科学领域相关 (Kabatc、Czech 和 Kowalczyk,2011 年)。

安全和危害

This involves studying the compound’s toxicity, flammability, and other hazards. It also involves understanding how to handle and store the compound safely.

未来方向

This involves speculating on potential future research directions. For example, if the compound has interesting biological activity, future research might involve studying its potential as a drug.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFPJEGIIOQLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353895 | |

| Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

4460-15-5 | |

| Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

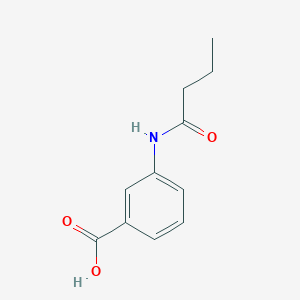

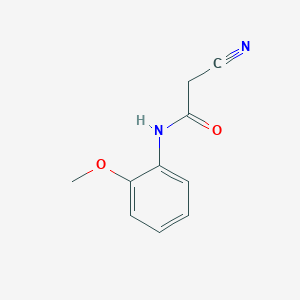

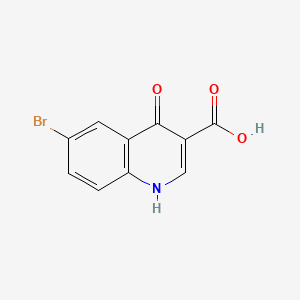

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

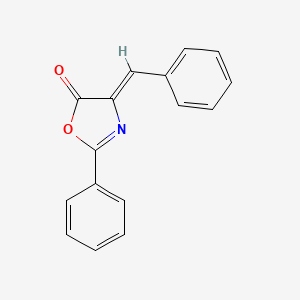

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)